![molecular formula C12H23N B2964287 N-Methyl-1-(3-pentyl-1-bicyclo[1.1.1]pentanyl)methanamine CAS No. 2287313-74-8](/img/structure/B2964287.png)
N-Methyl-1-(3-pentyl-1-bicyclo[1.1.1]pentanyl)methanamine
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Description
“N-Methyl-1-(3-pentyl-1-bicyclo[1.1.1]pentanyl)methanamine” is a compound that contains a bicyclo[1.1.1]pentane (BCP) core . BCPs are increasingly relevant in medicinal chemistry discovery research because of their role as bioisosteres . They have been successfully used as a para-disubstituted benzene replacement, making them a highly valuable pharmacophore .
Synthesis Analysis
The synthesis of BCPs has been reported in several studies . A single-step transition-metal-free multi-component approach to synthetically versatile BCP boronates has been described . This involves radicals derived from commonly available carboxylic acids and organo-halides performing additions onto [1.1.1]propellane to afford BCP radicals, which then engage in polarity-matched borylation .Molecular Structure Analysis
The molecular structure of BCPs consists of three rings of four carbon atoms each . They are highly strained molecules .Chemical Reactions Analysis
BCPs undergo various chemical reactions. For instance, late-stage functionalization performed on natural products and approved drugs has been shown to proceed with good efficiency to generate the corresponding BCP conjugates . Various photoredox transformations forging C–C and C–N bonds have also been demonstrated .Future Directions
The use of BCPs in drug discovery is becoming increasingly rewarding . The number of patents published with BCP-containing drugs has skyrocketed, along with synthetic methods to incorporate this motif into scaffolds of interest using commercial feedstocks . This trend suggests a promising future for “N-Methyl-1-(3-pentyl-1-bicyclo[1.1.1]pentanyl)methanamine” and similar compounds in medicinal chemistry and drug discovery .
properties
IUPAC Name |
N-methyl-1-(3-pentyl-1-bicyclo[1.1.1]pentanyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N/c1-3-4-5-6-11-7-12(8-11,9-11)10-13-2/h13H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGRLRGRQKHFCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC12CC(C1)(C2)CNC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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